molecular formula C10H13N5 B13106418 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine

4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine

Cat. No.: B13106418
M. Wt: 203.24 g/mol
InChI Key: SBIUSNLOEPXBRG-UHFFFAOYSA-N
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Description

4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted with a 1-ethyl-2-methylimidazole moiety at the 4-position and an amine group at the 2-position. The ethyl and methyl groups on the imidazole ring may influence solubility, metabolic stability, and target-binding affinity, distinguishing it from related analogs.

Properties

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

4-(3-ethyl-2-methylimidazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C10H13N5/c1-3-15-7(2)13-6-9(15)8-4-5-12-10(11)14-8/h4-6H,3H2,1-2H3,(H2,11,12,14)

InChI Key

SBIUSNLOEPXBRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=C1C2=NC(=NC=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Alkylation: The imidazole ring is then alkylated using ethyl iodide and methyl iodide to introduce the ethyl and methyl groups at the 1 and 2 positions, respectively.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through the condensation of a β-dicarbonyl compound with guanidine.

    Coupling Reaction: The final step involves coupling the alkylated imidazole with the pyrimidine ring under basic conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring, especially at the nitrogen atoms.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction can result in the formation of amine derivatives.

    Substitution: Substitution reactions can yield various substituted imidazole derivatives.

Scientific Research Applications

4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Amino Group Modifications: While the target compound retains a free -NH₂ group, analogs like N-(pyridin-2-yl) derivatives introduce bulkier substituents, which may enhance target affinity but reduce solubility .

Anticancer Activity

  • N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine: Demonstrated potent CDK4/6 inhibition in preclinical studies, with IC₅₀ values in the nanomolar range .
  • 4-(N-Ethyl-1H-indol-3-yl)pyrimidin-2-amine (11a) : Exhibited IC₅₀ values of 0.7 mmol L⁻¹ against HEPG2, MCF7, and HCT-116 cancer cell lines, highlighting the role of indole substituents in cytotoxicity .

Antimicrobial Activity

  • 4-(N-Ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidin-2-amine (11b) : Showed marked activity against Candida albicans, emphasizing the impact of halogenated aryl groups on antifungal efficacy .

Physicochemical Properties

  • Solubility : The ethyl and methyl groups on the imidazole ring in the target compound likely improve lipophilicity compared to thiazole-containing analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Metabolic Stability : Imidazole rings are susceptible to oxidative metabolism, whereas thiazole or indole substituents may offer greater stability in vivo .

Therapeutic Potential and Patent Landscape

  • Derivatives with indole substituents (e.g., 11a, 11b) are prioritized for anticancer and antimicrobial applications due to their balanced potency and selectivity .

Biological Activity

4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine (CAS No. 403792-92-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by recent research findings and case studies.

  • Molecular Formula : C₁₀H₁₃N₅
  • Molecular Weight : 203.24 g/mol
  • Structure : The compound features a pyrimidine core substituted with an imidazole ring, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, oxazolo[5,4-d]pyrimidine derivatives have been shown to inhibit various cancer cell lines through mechanisms such as:

  • VEGFR-2 Inhibition : Molecular docking studies suggest that similar compounds can effectively bind to and inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy .
  • Cytotoxicity : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines, with IC₅₀ values ranging from 58.44 to 224.32 µM, indicating their potential as chemotherapeutic agents .
CompoundCancer Cell LineIC₅₀ (µM)
3gHT2958.44
3jHT2999.87
3eHT29129.41

Antibacterial and Antifungal Activity

The compound's structural similarities to known antibacterial agents suggest potential efficacy against bacterial strains. Although specific data on 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine is limited, related compounds have shown promising results:

  • Minimum Inhibitory Concentration (MIC) : Alkaloids with similar structures have demonstrated MIC values as low as 0.0039 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study focusing on the anticancer activity of pyrimidine derivatives reported significant cytotoxicity in various cancer cell lines, including lung and breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antimicrobial Testing : Research on related imidazole-containing compounds revealed their effectiveness against a range of bacterial and fungal pathogens, reinforcing the potential of the imidazole-pyrimidine framework in developing new antimicrobial agents .

The proposed mechanisms through which 4-(1-Ethyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been found to inhibit kinases involved in cell cycle regulation and apoptosis.
  • Induction of Apoptosis : The activation of caspase cascades has been noted in studies involving related compounds, suggesting a pathway through which these agents may induce cell death in cancer cells.

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